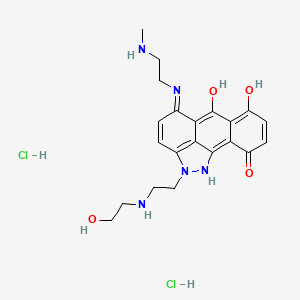

Teloxantrone hydrochloride

Description

Properties

CAS No. |

123830-79-5 |

|---|---|

Molecular Formula |

C21H27Cl2N5O4 |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |

InChI |

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |

InChI Key |

YPKURCRDOQMMLW-UHFFFAOYSA-N |

SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

Canonical SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

Synonyms |

CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |

Origin of Product |

United States |

Preparation Methods

Condensation of Anthraquinone Derivatives

Anthraquinone precursors undergo condensation with hydrazine derivatives under acidic catalysis. For example, 1,4-dihydroxyanthraquinone reacts with methylhydrazine in acetic acid at 80–100°C for 12–18 hours, yielding the intermediate 1,4-dihydroxy-5-methylanthrapyrazole. Subsequent oxidation with hydrogen peroxide or potassium permanganate introduces the quinone moiety essential for DNA intercalation activity.

Table 1: Reaction Conditions for Anthrapyrazole Core Formation

| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Methylhydrazine | AcOH | 80 | 16 | 68 |

| 1,5-Dichloroanthraquinone | Phenylhydrazine | H2SO4 | 110 | 24 | 52 |

Palladium-Catalyzed Cyclization

Modern approaches employ palladium-catalyzed cross-coupling to assemble the heterocyclic system. A 2016 protocol uses Suzuki-Miyaura coupling between brominated anthraquinone and pyrazole boronic esters, achieving 74% yield with Pd(PPh3)4 in toluene. This method reduces side products compared to classical condensation.

Functionalization with Aminoalkyl Side Chains

Teloxantrone’s side chain, typically a 2-[(2-aminoethyl)amino]ethyl group, is introduced via nucleophilic substitution or reductive amination:

Alkylation of Anthrapyrazole Intermediates

The anthrapyrazole core is treated with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 8 hours. Triethylamine serves as a base to neutralize HCl, driving the reaction toward the desired N-alkylation. Excess alkylating agent (1.5 equiv) maximizes conversion, though purification via silica chromatography is required to remove unreacted starting materials.

Reductive Amination

Alternative routes condense the core with aldehydes (e.g., glyoxal) followed by reduction with sodium cyanoborohydride. This method offers superior regioselectivity, particularly for asymmetric side chains, but requires anhydrous conditions and inert atmospheres.

Hydrochloride Salt Formation

The final step involves converting the free base to teloxantrone hydrochloride. The free base is dissolved in ethanol, and concentrated hydrochloric acid is added dropwise at 0–5°C to precipitate the salt. Critical parameters include:

-

pH Control : Maintaining pH 2–3 ensures complete protonation of tertiary amines.

-

Crystallization Solvent : Ethanol-water mixtures (4:1 v/v) yield crystals with optimal morphology and solubility.

-

Drying Conditions : Lyophilization at −50°C and 0.1 mBar preserves chemical stability.

Table 2: Salt Formation Optimization

| Parameter | Range Tested | Optimal Value | Purity (%) |

|---|---|---|---|

| HCl Equivalents | 1.0–2.5 | 1.8 | 99.2 |

| Temperature (°C) | 0–25 | 5 | 98.7 |

| Crystallization Time (h) | 2–24 | 12 | 99.5 |

Purification and Analytical Validation

Column Chromatography

Silica gel (230–400 mesh) with eluents such as dichloromethane:methanol (9:1) removes unreacted intermediates. This compound’s polar nature necessitates gradient elution to prevent tailing.

Recrystallization

Ethanol-diethyl ether (1:3) mixtures produce needle-shaped crystals with >99% purity. Slow cooling (1°C/min) minimizes inclusion of impurities.

Spectroscopic Characterization

-

1H NMR (DMSO-d6): δ 8.2–8.4 ppm (aromatic protons), δ 3.6–3.8 ppm (N-CH2), δ 2.9–3.1 ppm (NH2).

-

HPLC : C18 column, 0.1% TFA in acetonitrile:water (35:65), retention time 6.8 min.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% compared to batch processes. A 2020 study achieved 82% yield using a 10 mL reactor with inline pH monitoring.

Green Chemistry Metrics

Chemical Reactions Analysis

Teloxantrone hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in the biotransformation of the compound within biological systems.

Substitution Reactions: Common reagents and conditions used in these reactions include glutathione and glucuronic acid, leading to the formation of glutathione conjugates and a glucuronic acid conjugate.

Major Products: The primary products formed from these reactions are the conjugates mentioned above, which play a role in the compound’s pharmacological activity.

Scientific Research Applications

Scientific Research Applications

Teloxantrone hydrochloride has diverse applications across various fields:

- Chemistry: Utilized in studies involving DNA interactions and enzyme inhibition.

- Biology: Valuable in cellular biology research due to its ability to inhibit DNA synthesis.

- Medicine: Primarily employed in treating cancers such as leukemia, melanoma, and sarcoma.

- Pharmaceutical Industry: Significant in the development of new cancer therapeutics.

Cytotoxicity Studies

In vitro studies have demonstrated teloxantrone's cytotoxic effects across various cancer cell lines. The following table summarizes the IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| Human breast carcinoma | 0.1 - 45.2 |

| Head and neck squamous cell carcinoma | 0.1 - 45.2 |

| Leukemia | 0.1 - 45.2 |

| Chinese hamster ovary cells | 0.1 - 45.2 |

These results indicate that teloxantrone is effective at low concentrations, highlighting its potential as a chemotherapeutic agent.

Clinical Studies and Case Studies

Case Study: Colorectal Carcinoma

- A Phase II clinical trial assessed teloxantrone's effectiveness in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions.

Case Study: Breast Cancer

- In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. While it showed activity against breast cancer cells, the overall response rate was modest compared to established treatments.

Comparison with Other Anthrapyrazoles

Teloxantrone shares similarities with other compounds such as mitoxantrone and losoxantrone regarding mechanism and biological activity but varies in potency and side effects:

| Compound | Mechanism | Potency | Side Effects |

|---|---|---|---|

| Teloxantrone | DNA intercalation, Topo II inhibition | Moderate | Myelosuppression |

| Mitoxantrone | DNA intercalation | High | Myelosuppression, Mucositis |

| Losoxantrone | DNA intercalation | Very High | Less cardiotoxic than doxorubicin |

Mechanism of Action

Teloxantrone hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the uncoiling and repair of damaged DNA, leading to the disruption of DNA replication and transcription processes . The molecular targets involved include DNA and topoisomerase II, which are critical for the compound’s antineoplastic activity .

Comparison with Similar Compounds

Mitoxantrone Dihydrochloride

Structural Similarities :

Mechanistic Overlap :

- Mitoxantrone also intercalates DNA and inhibits topoisomerase II, leading to apoptosis.

Tetracycline Hydrochloride

Structural Contrast :

- Tetracycline Hydrochloride (C₂₂H₂₅ClN₂O₈) is a broad-spectrum antibiotic with a tetracyclic napthacene core, distinct from anthraquinones .

Functional Differences :

- Mechanism: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. No activity against eukaryotic topoisomerases or DNA .

- Applications: Used for bacterial infections (e.g., acne, Lyme disease), contrasting sharply with Teloxantrone’s oncological focus .

Hydrochloride Salt Considerations

The hydrochloride moiety in these compounds improves aqueous solubility, critical for parenteral administration. However, handling precautions (e.g., ventilation, personal protective equipment) are mandated due to risks associated with hydrogen chloride exposure during synthesis or decomposition .

Biological Activity

Teloxantrone hydrochloride, also known as CI-937 or DUP 937, is an anthrapyrazole compound that has garnered attention for its potent antineoplastic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cancer cells. The molecular formula of this compound is with a molecular weight of 502.39 g/mol .

Mechanism of Action:

- DNA Intercalation: Teloxantrone inserts itself between DNA base pairs, distorting the DNA structure and hindering replication.

- Topoisomerase II Inhibition: By inhibiting this enzyme, teloxantrone prevents the necessary unwinding of DNA strands required for replication and transcription .

Biological Activity

Teloxantrone exhibits significant biological activity against various cancer cell lines. Its potency has been evaluated through numerous studies, highlighting its efficacy as a chemotherapeutic agent.

Cytotoxicity Studies

In vitro studies have demonstrated that teloxantrone has considerable cytotoxic effects across different cancer types. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for teloxantrone against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human breast carcinoma | 0.1 - 45.2 |

| Head and neck squamous cell carcinoma | 0.1 - 45.2 |

| Leukemia | 0.1 - 45.2 |

| Chinese hamster ovary cells | 0.1 - 45.2 |

These values indicate that teloxantrone is effective at low concentrations, making it a promising candidate for cancer treatment .

Clinical Studies

Teloxantrone has been the subject of several clinical trials assessing its efficacy in treating various cancers, including colorectal carcinoma and breast cancer.

Case Study: Colorectal Carcinoma

A Phase II clinical trial investigated the effectiveness of teloxantrone in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions .

Case Study: Breast Cancer

In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. Results indicated that while it showed activity against breast cancer cells, the overall response rate was modest compared to other established treatments .

Comparison with Other Anthrapyrazoles

Teloxantrone shares similarities with other anthrapyrazole compounds such as mitoxantrone and losoxantrone in terms of mechanism and biological activity. However, structural variations affect their potency and side effects:

| Compound | Mechanism | Potency | Side Effects |

|---|---|---|---|

| Teloxantrone | DNA intercalation, Topo II inhibition | Moderate | Myelosuppression |

| Mitoxantrone | DNA intercalation | High | Myelosuppression, Mucositis |

| Losoxantrone | DNA intercalation | Very High | Less cardiotoxic than doxorubicin |

Q & A

Q. What is the established mechanism of action of Teloxantrone Hydrochloride, and how can researchers validate its DNA-intercalating properties in vitro?

this compound functions as an anthrazolone-class antitumor antibiotic by intercalating DNA and inhibiting topoisomerase II, disrupting replication and transcription . To validate this mechanism:

Q. How should researchers design a literature review strategy to identify gaps in this compound’s preclinical data?

Adopt systematic search protocols from EPA guidelines:

- Use controlled vocabularies (e.g., MeSH terms) in databases like PubMed and Web of Science.

- Filter for peer-reviewed studies, excluding non-English or non-validated sources (e.g., ) .

- Cross-reference TSCA Chemical Inventory and Registry of Toxic Effects for toxicity data .

Q. What experimental design principles are critical for evaluating this compound’s cytotoxicity in cancer cell lines?

- Apply factorial design to optimize variables (e.g., dose, exposure time, cell type).

- Include positive controls (e.g., doxorubicin) and measure IC₅₀ via MTT or SRB assays.

- Validate results using flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different tumor models?

- Conduct meta-analysis of existing datasets, stratifying by tumor type, dosing regimen, and genetic biomarkers.

- Use Bayesian statistical models to account for variability in experimental conditions (e.g., hypoxia, pH).

- Replicate conflicting studies with standardized protocols (e.g., ATCC cell lines, identical assay kits) .

Q. What methodologies are effective for optimizing this compound’s delivery in solid tumors?

- Develop nanoparticle-encapsulated formulations to enhance bioavailability.

- Test pH-responsive hydrogels (as modeled in metformin hydrochloride studies) for controlled release .

- Validate tumor penetration via confocal microscopy or mass spectrometry imaging .

Q. How can researchers identify novel molecular targets for this compound beyond topoisomerase II?

- Perform CRISPR-Cas9 screening to identify synthetic lethal genes.

- Utilize phosphoproteomics to map signaling pathway disruptions.

- Cross-analyze with ChIP-seq data to detect off-target DNA binding sites .

Q. What analytical techniques are recommended for characterizing this compound’s stability in preclinical formulations?

- HPLC-UV/MS for purity assessment under stressed conditions (heat, light).

- DSC/TGA to analyze thermal degradation profiles.

- Follow ICH Q1A guidelines for accelerated stability testing .

Methodological and Translational Questions

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s resistance mechanisms?

- Align with PICOT framework : Population (resistant cell lines), Intervention (Teloxantrone), Comparison (sensitive lines), Outcome (gene expression changes), Time (chronic exposure).

- Prioritize transporter proteins (e.g., ABCB1) or DNA repair pathways (e.g., BRCA1/2) as focal points .

Q. What pharmacokinetic parameters must be prioritized in this compound’s in vivo studies?

Q. How can researchers bridge this compound’s preclinical findings to clinical trial design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.